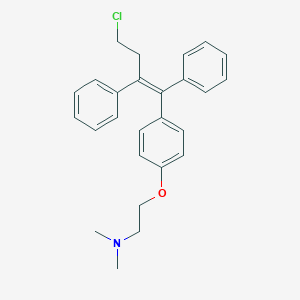![molecular formula C14H24N4O2S2 B110010 4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical CAS No. 123557-49-3](/img/structure/B110010.png)
4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The '4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical', commonly known as DTBN, is a stable free radical compound that has been widely used in scientific research. The compound is a member of the nitroxide family and is known for its ability to act as a spin label for proteins, lipids, and nucleic acids. DTBN is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
DTBN acts as a spin label by covalently attaching to a specific site on a protein, lipid, or nucleic acid. The compound contains a stable free radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of DTBN provides information about the local environment of the spin label, including the distance between the spin label and other molecules.
Biochemical and Physiological Effects:
DTBN has no known biochemical or physiological effects on living organisms. The compound is stable and does not react with other molecules in biological systems. DTBN is a non-toxic compound that can be safely used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
DTBN has several advantages as a spin label for biological molecules. The compound is stable and can be easily synthesized in a laboratory setting. DTBN is also non-toxic and does not interfere with biological processes. However, DTBN has some limitations in laboratory experiments. The compound can only be used to study molecules that have a specific site for spin labeling. DTBN also requires specialized equipment, such as an EPR spectrometer, for detection.
Zukünftige Richtungen
DTBN has several potential future directions for scientific research. The compound can be used to study the structure and dynamics of biological membranes in more detail. DTBN can also be used to study protein-protein interactions in complex biological systems, such as cells and tissues. The development of new methods for DTBN synthesis and spin labeling can also lead to new applications of the compound in various fields of research.
Synthesemethoden
DTBN can be synthesized using various methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with 1,2-dithiolane-3-one followed by oxidation with hydrogen peroxide. Another method involves the reaction of TEMPO with 1,2-dithiolane-3-thione followed by oxidation with hydrogen peroxide. The synthesis of DTBN is a straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DTBN has been extensively used in scientific research as a spin label for proteins, lipids, and nucleic acids. The compound is used to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. DTBN is also used to study the structure and dynamics of biological membranes. The compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Eigenschaften
InChI |
InChI=1S/C14H24N4O2S2/c1-11(2)9(15-13(5,6)17(11)19)21-22-10-12(3,4)18(20)14(7,8)16-10/h1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVVJYHWMWJAJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1[O])(C)C)SSC2=NC(N(C2(C)C)[O])(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
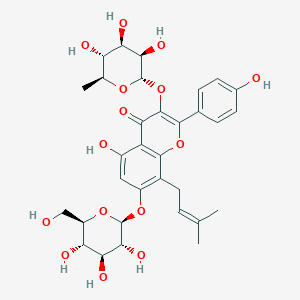
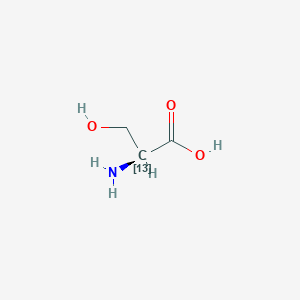

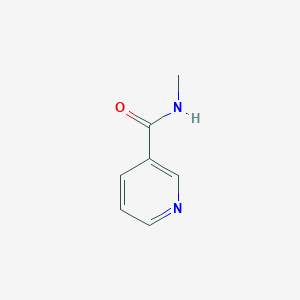



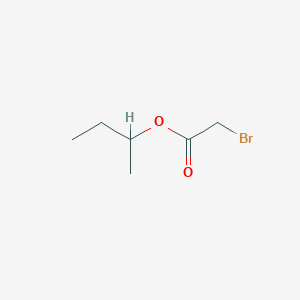
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)

